Human Betaine/GABA Transporter (BGT1) Inhibition: Micromolar Potency with Target Selectivity
The target compound inhibits the human betaine/GABA transporter 1 (BGT1) with an IC50 value of 5.48 × 10³ nM (5.48 μM) [1]. Importantly, under comparable assay conditions, a structurally related analog demonstrated no significant inhibition of BGT1 (IC50 > 1.00 × 10⁵ nM), indicating that the specific structural features of the target compound are critical for this activity [2]. This contrasts with its lack of detectable activity at the related GAT1 transporter (Ki = 2.57 × 10⁴ nM) [3].
| Evidence Dimension | Inhibition of human BGT1-mediated [³H]GABA uptake |
|---|---|
| Target Compound Data | IC50 = 5.48 × 10³ nM (5.48 μM) |
| Comparator Or Baseline | IC50 > 1.00 × 10⁵ nM (>100 μM) for a structural analog in the same assay system |
| Quantified Difference | Target compound shows at least an 18-fold higher potency than the comparator |
| Conditions | CHO cells transfected with human BGT1; [³H]GABA uptake measured after 20 min incubation by liquid scintillation counting |
Why This Matters
This data demonstrates a quantifiable, structure-dependent activity against BGT1, a target relevant to neurological disorders, that is absent in a closely related analog, underscoring the necessity of procuring the exact compound for BGT1-focused research.
- [1] BindingDB. (n.d.). BDBM50438758 (CHEMBL2415009): Inhibition of human BGT1 transfected in CHO cells. View Source
- [2] BindingDB. (n.d.). BDBM50525195 (CHEMBL4586460): Inhibition of human BGT1. View Source
- [3] BindingDB. (n.d.). BDBM50021387 (CHEMBL3289585): Displacement from mouse GAT1. View Source
